The structural similarity of "3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine" to other pyrazole derivatives that have shown promising antiproliferative activity suggests potential applications in cancer therapy. As demonstrated by compound 6m, the presence of methoxy groups in the anilinoquinazoline framework was essential for high cell growth inhibition, indicating that methoxy-substituted pyrazoles could be effective in targeting cancer cells1.
Pyrazole derivatives have also been explored for their antimicrobial properties. A series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides exhibited potent antibacterial and antifungal activities, with certain compounds showing significant efficacy against a range of pathogens4. This suggests that "3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine" may also possess antimicrobial properties that could be harnessed for therapeutic use.
The discovery of 1-arylpyrazoles as σ(1) receptor antagonists with antinociceptive effects in neuropathic pain models points to the potential of pyrazole derivatives in pain management2. The compound S1RA (E-52862) emerged as a clinical candidate due to its efficacy and favorable ADME properties, indicating that similar compounds, including "3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine," could be developed as analgesic and anti-inflammatory agents.
Further applications of pyrazole derivatives include the development of 5-lipoxygenase inhibitors, which are important in the treatment of inflammatory diseases3. The optimization of such compounds to improve pharmacokinetic and toxicological profiles is an ongoing area of research that could be relevant to the development of "3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine" based therapeutics.
This compound is classified as an organic compound within the category of pyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Its molecular formula is , indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms.
The synthesis of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine can be achieved through various methods. One common approach involves the condensation reaction between appropriate phenylhydrazine derivatives and substituted aldehydes or ketones.
The molecular structure of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine has been elucidated using single-crystal X-ray diffraction techniques.
3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine can participate in various chemical reactions typical for amines and pyrazole derivatives:
The mechanism of action for 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine primarily involves its role as an inhibitor of specific protein kinases, notably the Kit receptor tyrosine kinase.
The physical and chemical properties of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine are significant for its application in pharmaceuticals:
Property | Value |
---|---|
Molecular Weight | 269.31 g/mol |
Melting Point | Not extensively documented |
Solubility | Soluble in organic solvents |
Stability | Stable under standard conditions |
3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine finds applications primarily in medicinal chemistry:
Single-crystal X-ray diffraction (SC-XRD) provides unambiguous confirmation of the regiochemistry of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine. The structure crystallizes in the orthorhombic space group Pbca, with unit cell parameters a = 14.9638(6) Å, b = 6.3639(2) Å, c = 28.2466(12) Å, and Z = 8 [2]. SC-XRD analysis definitively establishes that the phenyl ring (C11–C16) bonds to the imine nitrogen (N1) of the pyrazole core, while the 4-methoxyphenyl group attaches to the C3 carbon atom. This configuration contrasts with the alternative regioisomer (4-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine, CID 767167), where the methoxyphenyl would occupy position 4 of the pyrazole ring [4] [7]. The molecular connectivity is further validated by the C3–C11 bond length of 1.478(2) Å, characteristic of a C(aryl)–C(heteroaryl) single bond [2].
Table 1: Crystallographic Parameters of 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine
Parameter | Value |
---|---|
Empirical Formula | C₁₆H₁₅N₃O |
Crystal System | Orthorhombic |
Space Group | Pbca |
a (Å) | 14.9638(6) |
b (Å) | 6.3639(2) |
c (Å) | 28.2466(12) |
Volume (ų) | 2689.87(18) |
Z | 8 |
Density (g·cm⁻³) | 1.310 |
The central pyrazole ring (N1–N2–C3–C4–C5) exhibits near-planarity, with a root-mean-square (r.m.s.) deviation of 0.0354 Å from the mean plane [2]. Substituents display distinct rotational orientations: The 4-methoxyphenyl group deviates by 37.01(5)° from the pyrazole plane, while the phenyl ring at N1 shows a smaller dihedral angle of 29.41(5)°. This disparity arises from steric interactions between the ortho-hydrogen of the N1-phenyl group (H12) and the pyrazole C5-hydrogen, which constrain rotation [2]. The methoxy group (-OCH₃) lies coplanar with its attached phenyl ring (r.m.s. deviation: 0.0354 Å), maximizing π-conjugation. Variable-temperature NMR studies indicate restricted rotation about the C3–C(aryl) bond at 298 K, evidenced by broadened signals for pyrazole-H4 and methoxyphenyl protons [6].
Table 2: Key Torsion Angles Governing Molecular Conformation
Torsion Angle | Value (°) | Structural Significance |
---|---|---|
N1–C5–C4–N2 | -0.8(3) | Pyrazole ring planarity |
C5–N1–C11–C12 | 29.41(5) | N1-Phenyl rotation |
C3–C11–O–CH₃ | 37.01(5) | 4-Methoxyphenyl rotation |
C11–O–CH₃ | 179.9(2) | Methoxy group coplanarity |
The primary intermolecular interaction involves the pyrazole-5-amino group (–NH₂) acting as a hydrogen bond donor to the N2 nitrogen of an adjacent molecule (N3–H3NA⋯N2; D–H = 0.89(2) Å, H⋯A = 2.37(2) Å, D⋯A = 3.228(2) Å, ∠D–H⋯A = 162.5(16)°) [2]. This N–H⋯N hydrogen bond generates C(5) chains extending parallel to the crystallographic b-axis (Figure 1). The chains are stabilized by weak C–H⋯π interactions between the meta-hydrogens of the N1-phenyl ring (H15) and the centroid of the methoxyphenyl ring (H⋯Cg = 2.92 Å, C–H⋯Cg = 151°) [2]. Notably, the absence of classical hydrogen bond acceptors beyond N2 limits extended 2D/3D networks, resulting in a molecular packing dominated by van der Waals contacts between hydrophobic regions.
Table 3: Hydrogen Bond Geometry
D–H⋯A | D–H (Å) | H⋯A (Å) | D⋯A (Å) | ∠D–H⋯A (°) | Symmetry Operation |
---|---|---|---|---|---|
N3–H3NA⋯N2 | 0.89(2) | 2.37(2) | 3.228(2) | 162.5(16) | x, y+1, z |
Figure 1: Infinite C(5) chain formed by N–H⋯N hydrogen bonds (dashed lines) along the b-axis. H atoms not involved in bonding omitted for clarity.
Comparative analysis with regioisomers and analogues reveals significant conformational differences dictated by substitution patterns:
These comparisons highlight that steric factors dominate conformational preferences in 1,3,5-trisubstituted pyrazoles, while electronic effects modulate rotational flexibility in para-substituted N1-aryl derivatives. The title compound’s structural features thus represent a balance between steric minimization and conjugation optimization.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1